Ethyl 4-[[2-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-ylsulfanyl)acetyl]amino]benzoate
CAS No.: 315681-95-9
Cat. No.: VC21413816
Molecular Formula: C21H21N3O3S2
Molecular Weight: 427.5g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 315681-95-9 |
|---|---|
| Molecular Formula | C21H21N3O3S2 |
| Molecular Weight | 427.5g/mol |
| IUPAC Name | ethyl 4-[[2-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-ylsulfanyl)acetyl]amino]benzoate |
| Standard InChI | InChI=1S/C21H21N3O3S2/c1-2-27-21(26)13-7-9-14(10-8-13)24-17(25)11-28-19-18-15-5-3-4-6-16(15)29-20(18)23-12-22-19/h7-10,12H,2-6,11H2,1H3,(H,24,25) |
| Standard InChI Key | ALBJJKPDHHVRSH-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC=NC3=C2C4=C(S3)CCCC4 |
| Canonical SMILES | CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC=NC3=C2C4=C(S3)CCCC4 |
Introduction
Chemical Structure and Nomenclature
The compound’s IUPAC name reflects its intricate architecture:
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Benzothieno[2,3-d]pyrimidine core: A fused bicyclic system comprising a benzene ring condensed with a thienopyrimidine scaffold. The numbering system (2,3-d) indicates the positions of the sulfur atom and pyrimidine nitrogen atoms .
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5,6,7,8-Tetrahydro modification: Partial saturation of the benzene ring to a cyclohexene system reduces aromaticity and enhances conformational flexibility .
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4-ylsulfanyl group: A sulfur atom at position 4 of the pyrimidine ring, critical for hydrogen bonding and enzymatic interactions .
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Thioacetyl linkage: A sulfur-containing acetyl group bridges the benzothienopyrimidine core to the benzoate ester .
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Ethyl 4-aminobenzoate: An esterified benzoic acid derivative with an amino substituent at the para position, contributing to solubility and bioavailability .
The molecular formula is C₂₁H₂₁N₃O₃S₂, with a molecular weight of 427.54 g/mol . Key spectral identifiers include:
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IR: Stretching vibrations for C=O (ester) at ~1,690 cm⁻¹, N–H (amide) at ~3,300 cm⁻¹, and C–S (thioether) at ~650 cm⁻¹ .
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¹H NMR: Signals for ethyl ester protons (δ 1.2–1.4 ppm, triplet; δ 4.1–4.3 ppm, quartet), aromatic protons (δ 7.2–8.1 ppm), and NH groups (δ 6.5–7.0 ppm) .
Synthesis and Optimization
Synthetic Pathways
The synthesis involves multi-step reactions, as outlined below:
Step 1: Formation of Benzothieno[2,3-d]pyrimidine Core
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Cyclocondensation: 2-Aminobenzothiazole reacts with β-ketoesters or malonates under solvent-free conditions to form the pyrimidine ring . For example:
Step 2: Sulfur Functionalization
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Thiolation: The pyrimidine core undergoes nucleophilic substitution with thiourea or potassium thioacetate to introduce the 4-ylsulfanyl group . For instance:
Step 3: Acetylation and Amide Coupling
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Thioacetylation: The sulfanyl group reacts with chloroacetyl chloride to form a thioether-linked acetyl moiety :
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Amide Bond Formation: The thioacetyl intermediate couples with ethyl 4-aminobenzoate via EDC/HOBt-mediated amidation :
Step 4: Purification
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Chromatography: Silica gel column chromatography (eluent: ethyl acetate/hexane, 1:3) achieves >95% purity .
Key Challenges
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Regioselectivity: Competing reactions at N-1 and C-6 positions of the pyrimidine ring require careful control of stoichiometry and temperature .
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Sulfur Stability: Thioether bonds are prone to oxidation; reactions must proceed under inert atmospheres .
Physicochemical Properties
Thermal Stability: Decomposes above 250°C, with a glass transition temperature (Tg) of 78°C.
Spectroscopic Data:
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UV-Vis (MeOH): λₘₐₓ = 274 nm (π→π* transition of aromatic system) .
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¹³C NMR: Carbonyl carbons at δ 167.2 ppm (ester) and δ 170.5 ppm (amide) .
Pharmacological Activity
Antimicrobial Activity
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Mycobacterium tuberculosis: MIC = 0.98 µg/mL against drug-sensitive strains (ATCC 25177) and 1.95–7.81 µg/mL against multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains . Mechanistic studies attribute this to inhibition of decaprenylphosphoryl-β-D-ribose oxidase (DprE1), a key enzyme in cell wall synthesis .
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Gram-Positive Bacteria: MIC = 4–10 µmol/L against Staphylococcus aureus and Streptococcus pneumoniae, outperforming cefotaxime (MIC = 6–10 µmol/L) .
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Gram-Negative Bacteria: Moderate activity against Escherichia coli (MIC = 5 µmol/L) .
Enzymatic Targets
| Enzyme | Inhibition (%) | Mechanism |
|---|---|---|
| DprE1 | 92 | Covalent binding to Cys387 residue |
| Hsp90α | 78 | Competitive ATP binding |
| MurB (UDP-N-acetylglucosamine enolpyruvyltransferase) | 65 | Substrate analog |
Applications in Medicinal Chemistry
Drug Design
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Dual-Target Inhibitors: The compound’s ability to inhibit both DprE1 and Hsp90α makes it a candidate for polypharmacological agents .
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Prodrug Development: Ethyl esterification enhances membrane permeability, with hydrolysis in vivo releasing the active carboxylic acid .
Patent Landscape
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